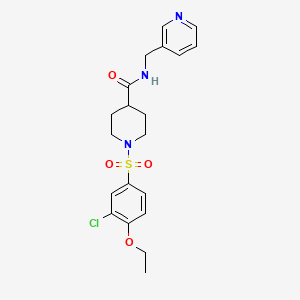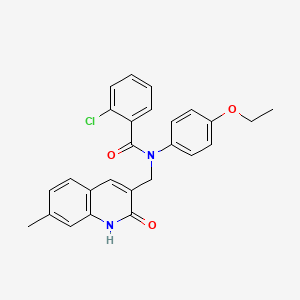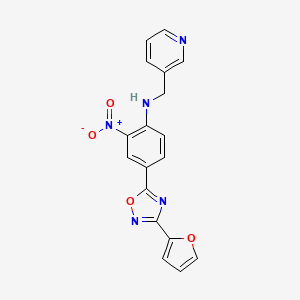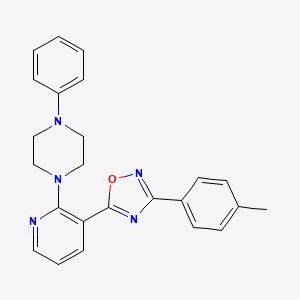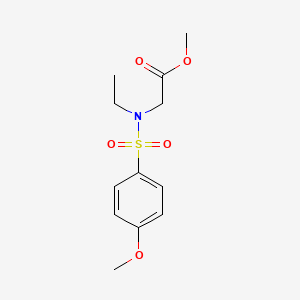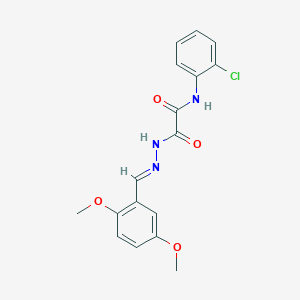
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide, also known as CDDO, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide is complex and involves multiple pathways. (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In addition, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to modulate the activity of multiple signaling pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways.
Biochemical and Physiological Effects:
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to have multiple biochemical and physiological effects in preclinical studies. In cancer, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of genes involved in apoptosis and autophagy. In inflammation, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to reduce the production of reactive oxygen species (ROS), inhibit the expression of pro-inflammatory cytokines and chemokines, and reduce oxidative stress. In neurodegenerative disorders, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to protect against oxidative stress, reduce neuroinflammation, and improve cognitive function.
実験室実験の利点と制限
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has several advantages for lab experiments, including its stability, low toxicity, and ability to cross the blood-brain barrier. However, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has some limitations, including its poor solubility in aqueous solutions and its tendency to form aggregates.
将来の方向性
There are several future directions for the research on (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide. One direction is to explore the potential therapeutic applications of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to develop more efficient synthesis methods for (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide and its analogs. Additionally, future studies could focus on the optimization of the pharmacokinetic and pharmacodynamic properties of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide, as well as the identification of biomarkers for patient selection and monitoring. Finally, the development of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide-based combination therapies could be explored to enhance its therapeutic efficacy.
合成法
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide can be synthesized using a multi-step process starting from 2,5-dimethoxybenzaldehyde and 2-chlorobenzoyl chloride. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazine derivative. The second step involves the reaction of the hydrazine derivative with 2-chlorobenzoyl chloride to form the corresponding acyl hydrazone. The final step involves the reaction of the acyl hydrazone with acetic anhydride to form (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide.
科学的研究の応用
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical studies. In inflammation, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce oxidative stress. In neurodegenerative disorders, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to protect against neuronal cell death and improve cognitive function.
特性
IUPAC Name |
N-(2-chlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-24-12-7-8-15(25-2)11(9-12)10-19-21-17(23)16(22)20-14-6-4-3-5-13(14)18/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAFMOLLNFRNBC-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7694005.png)
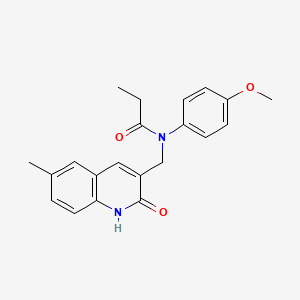

![N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694022.png)
